molecular formula C17H28N2O2 B5495518 2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5495518
M. Wt: 292.4 g/mol
InChI Key: XDLNRMXIJLWUDE-UHFFFAOYSA-N
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Description

2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenylmethyl group and an ethoxyethanol moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form 4-[(2,4-dimethylphenyl)methyl]piperazine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also affect various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Trazodone: An antidepressant that also contains a piperazine moiety.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia, also featuring a piperazine ring.

Uniqueness

2-[2-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethoxyethanol moiety. This structural uniqueness may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

2-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15-3-4-17(16(2)13-15)14-19-7-5-18(6-8-19)9-11-21-12-10-20/h3-4,13,20H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLNRMXIJLWUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)CCOCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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